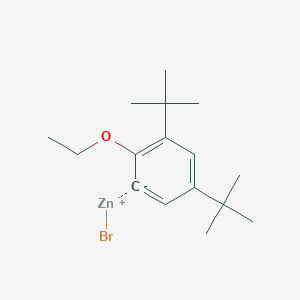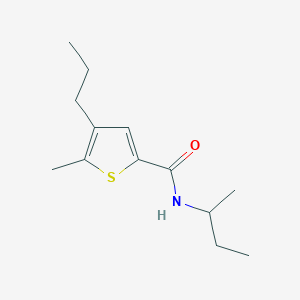
n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a sec-butyl group, a methyl group, and a propyl group attached to the thiophene ring, along with a carboxamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The sec-butyl, methyl, and propyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various alkylated or acylated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex thiophene derivatives.
- Studied for its electronic properties in organic semiconductors.
Biology:
- Potential applications in the development of bioactive molecules due to its structural similarity to natural products.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide exerts its effects depends on its specific application. In electronic materials, its conjugated system allows for efficient charge transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
n-Butylthiophene: Similar structure but lacks the sec-butyl and carboxamide groups.
5-Methylthiophene: Lacks the propyl and carboxamide groups.
Thiophene-2-carboxamide: Lacks the sec-butyl, methyl, and propyl groups.
Uniqueness: n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties, making it suitable for specialized applications in materials science and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H21NOS |
|---|---|
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
N-butan-2-yl-5-methyl-4-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-5-7-11-8-12(16-10(11)4)13(15)14-9(3)6-2/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
CWOKNEXMZYCJDG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(SC(=C1)C(=O)NC(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


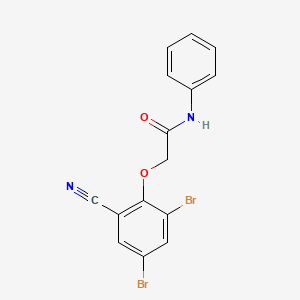
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
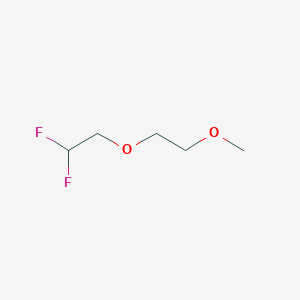
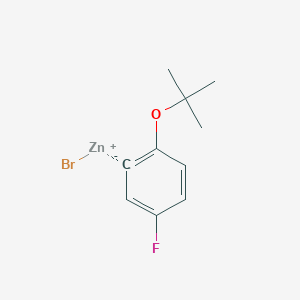
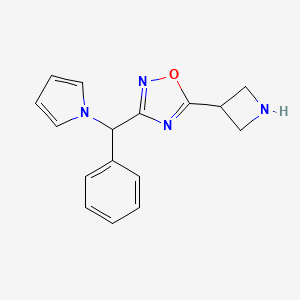

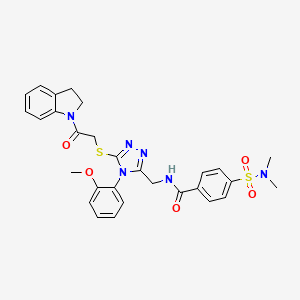
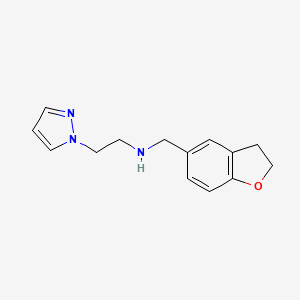

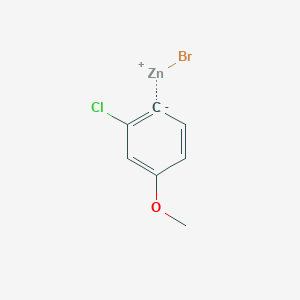
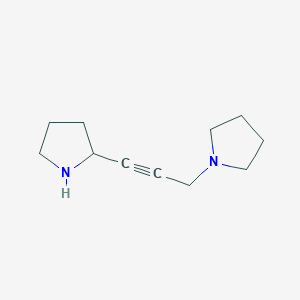
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
